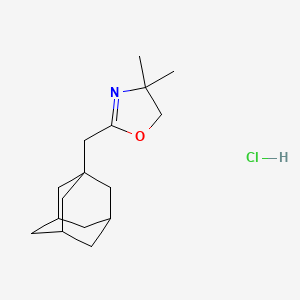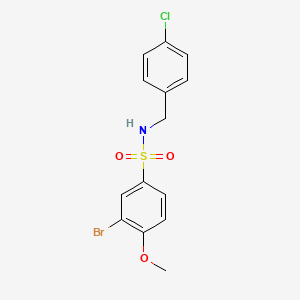
5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as HPTD, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. HPTD belongs to the class of thiazolidinediones and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and survival. 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to modulate the expression of various genes that are involved in the regulation of cell growth and survival. 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its low toxicity, which makes it a safe compound to work with. In addition, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of research could focus on the development of more efficient synthesis methods for 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. This could lead to the development of more targeted therapies for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-hydroxybenzaldehyde and 2-propyn-1-ol in the presence of a base to form 4-(2-propyn-1-yloxy)benzaldehyde. This intermediate is then reacted with thiosemicarbazide to form the final product, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer treatment. In addition, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-2-7-14-12(16)11(18-13(14)17)8-9-3-5-10(15)6-4-9/h1,3-6,8,15H,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATAOXHDIABGIR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolidine-2,4-dione, 5-(4-hydroxybenzylidene)-3-prop-2-ynyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)
![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5219605.png)
![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)
![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)